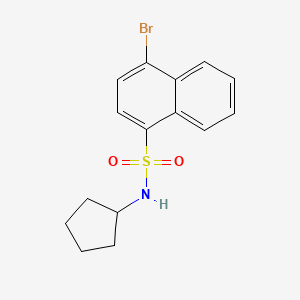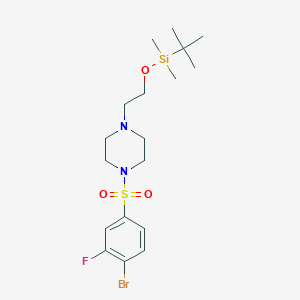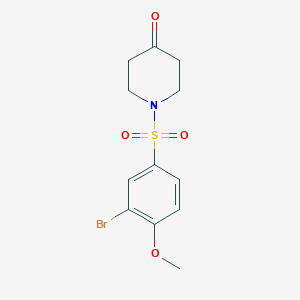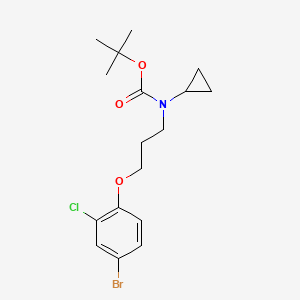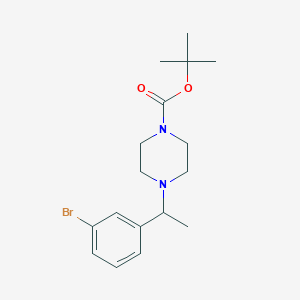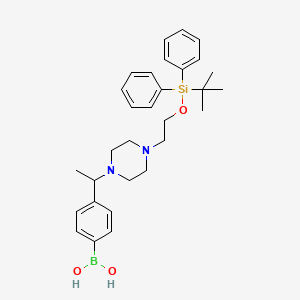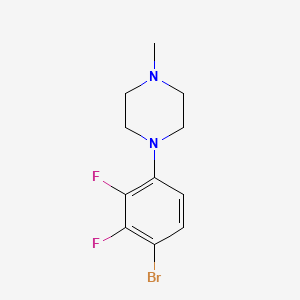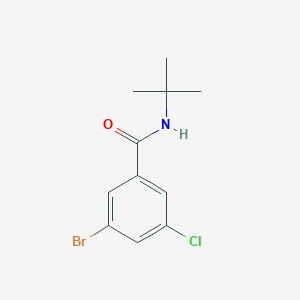
3-Bromo-N-(tert-butyl)-5-chlorobenzamide
Overview
Description
3-Bromo-N-(tert-butyl)-5-chlorobenzamide (3-BNCB) is an organic compound belonging to the class of benzamides. Structurally, it is composed of a benzene ring with a bromine atom and a tert-butyl group attached to the nitrogen atom at the 3-position. It has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a reagent in organic reactions, and as a ligand in coordination chemistry. In addition, 3-BNCB has been investigated for its biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Reactions
The compound 3-Bromo-N-(tert-butyl)-5-chlorobenzamide has been utilized in various chemical synthesis processes and reactions. For instance, it is involved in the free-radical bromination and nucleophilic substitution reactions. These processes are crucial in the development of new chemical compounds and in the study of reaction mechanisms (Rardon & Macomber, 1990). Additionally, the compound has been used in the synthesis of specific bromo and chloro derivatives, which are significant in the field of organic chemistry for creating various molecular structures (Du Longchao, 2013).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for potential antimicrobial properties. For example, certain phenyl azetidines, which are derivatives of this compound, have been studied for their antimicrobial activity, indicating the compound's significance in developing new therapeutic agents (Doraswamy & Ramana, 2013).
Material Science and Nanotechnology
In material science and nanotechnology, derivatives of this compound have been utilized in the creation of enhanced brightness emission-tuned nanoparticles. These nanoparticles have potential applications in various fields such as bioimaging and optoelectronics (Fischer, Baier, & Mecking, 2013).
Analytical Chemistry
In analytical chemistry, the compound has been used in methods for the determination of bromide in various samples. This application is crucial for environmental monitoring and quality control in different industries (Mishra, Gosain, Jain, & Verma, 2001).
Agricultural Chemistry
In agricultural chemistry, certain derivatives of this compound have been synthesized and evaluated for their herbicidal activities. This research contributes to the development of more effective and environmentally friendly herbicides (Kudo et al., 1998).
properties
IUPAC Name |
3-bromo-N-tert-butyl-5-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCJZDURTBPXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




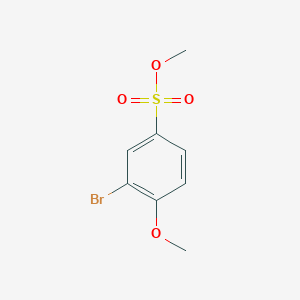

![Ethyl 8-cyano-7-methoxy-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408119.png)
